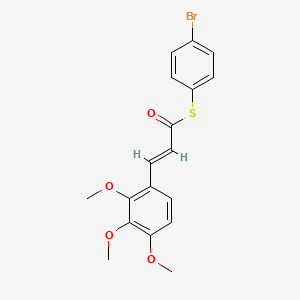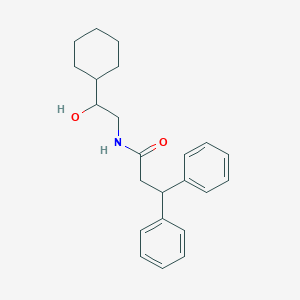![molecular formula C19H28O5 B2914152 rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate CAS No. 774597-73-8](/img/structure/B2914152.png)
rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of adamantane or cyclohexane, which are types of hydrocarbons. Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. Cyclohexane is a cycloalkane with the molecular formula C6H12 .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the adamantane or cyclohexane backbone, followed by various functional group interconversions to install the desired substituents .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are determined by its functional groups. For example, an acetate group can undergo nucleophilic substitution reactions, while a cyclohexane ring can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be predicted based on the compound’s structure and can be measured experimentally .Scientific Research Applications
Antimalarial Action of 1,2,4-Trioxolanes : A study investigated the antimalarial action of 1,2,4-trioxolanes, including compounds like rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate. It was found that these compounds, due to their peroxidic nature, play a role in the antimalarial action through their interaction with inorganic ferrous iron and ferrous iron heme in Plasmodium falciparum parasites (Hartwig et al., 2011).
Degradation Kinetics of Dispiro-1,2,4-Trioxolanes : Another study focused on the iron-mediated reactivity of various dispiro-1,2,4-trioxolanes. It was observed that these compounds undergo peroxide bond cleavage by Fe(II) resulting in carbon-centered radical formation. The reaction rate was influenced by the presence of spiro-substituted adamantane and cyclohexane rings (Creek et al., 2007).
Oxidative Functionalization of Adamantane : A research on the selective oxidation of adamantane, which is structurally related to the subject compound, showed that adamantane can be selectively oxidized to various products. This study provides insights into how adamantane derivatives, including rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate, might undergo chemical transformations (D’Accolti et al., 2003).
Chemical Reactivity of Spirocycloalkanes : Research on the synthesis and reactivity of various spirocycloalkanes, including adamantane derivatives, has demonstrated their high reactivity and potential for forming complex molecular structures. This is relevant for understanding the chemical behavior of compounds like rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate (Averina et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
InChI |
InChI=1S/C19H28O5/c1-21-17(20)11-12-2-4-18(5-3-12)22-19(24-23-18)15-7-13-6-14(9-15)10-16(19)8-13/h12-16H,2-11H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXXRULRXAGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2914071.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2914072.png)
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2914076.png)

![3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2914079.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)
![1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2914081.png)
![Methyl 3-(4-{[(3-fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2914083.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2914084.png)

![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2914088.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2914092.png)